Lidocaine maleate

Solid-state characterization Thermal analysis Salt screening

Lidocaine maleate is a 1:1 molecular salt of the amide-type local anesthetic lidocaine (free base) with maleic acid, bearing the molecular formula C₁₈H₂₆N₂O₅ and a molecular weight of 350.4 g/mol. It is supplied as a white crystalline powder with a DSC melting point of 106.5 °C and HPLC purity >99.0%.

Molecular Formula C18H26N2O5
Molecular Weight 350.4 g/mol
CAS No. 159309-72-5
Cat. No. B12553745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidocaine maleate
CAS159309-72-5
Molecular FormulaC18H26N2O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H22N2O.C4H4O4/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;5-3(6)1-2-4(7)8/h7-9H,5-6,10H2,1-4H3,(H,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyCPOVYOJEOWEAGA-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lidocaine Maleate (CAS 159309-72-5): Core Physicochemical and Procurement Baseline


Lidocaine maleate is a 1:1 molecular salt of the amide-type local anesthetic lidocaine (free base) with maleic acid, bearing the molecular formula C₁₈H₂₆N₂O₅ and a molecular weight of 350.4 g/mol. It is supplied as a white crystalline powder with a DSC melting point of 106.5 °C and HPLC purity >99.0% [1]. As a salt form distinct from the commonly used lidocaine hydrochloride, lidocaine maleate exhibits quantitatively different solid-state, solubility, and stability properties that directly impact formulation strategy and procurement decisions [2].

Why Lidocaine Salts Cannot Be Interchanged in Scientific and Industrial Procurement


Lidocaine free base, lidocaine hydrochloride, and lidocaine maleate are not freely interchangeable despite sharing the same active pharmacophore. The counterion dictates critical physicochemical properties—aqueous solubility, melting point, organic solvent compatibility, thermal stability, and skin permeation profile—that govern formulation feasibility and performance. Substituting lidocaine hydrochloride with lidocaine maleate without quantitative justification can lead to failed dissolution specifications, altered drug release kinetics, or incompatible manufacturing processes [1]. The evidence below quantifies precisely where lidocaine maleate diverges from its closest analogs.

Quantitative Differentiation of Lidocaine Maleate from Lidocaine Free Base and Lidocaine Hydrochloride


Melting Point Elevation: Lidocaine Maleate vs. Free Base and Hydrochloride Salt

Lidocaine maleate exhibits a DSC melting point of 106.5 °C, which is substantially higher than lidocaine free base (68–69 °C) and lidocaine hydrochloride (75–79 °C) [1][2][3]. This elevation reflects stronger crystal lattice energy conferred by the maleate counterion.

Solid-state characterization Thermal analysis Salt screening

Aqueous Solubility Dichotomy: Insoluble Maleate vs. Freely Soluble Hydrochloride

Lidocaine maleate is classified as insoluble in water, whereas lidocaine hydrochloride is freely water-soluble (≥50 mg/mL) [1]. This solubility dichotomy is a primary differentiator for formulation strategy: the maleate salt is unsuitable for aqueous injectable preparations but advantageous for oil-based, non-aqueous, or controlled-release systems where low water miscibility is desired.

Formulation design Solubility enhancement Topical drug delivery

Skin Permeation Parity: Lidocaine Maleate is Not a Permeation-Enhanced Prodrug

In an in vitro pig skin permeation study, lidocaine maleate did not demonstrate significantly higher skin permeation than lidocaine hydrochloride at any time point up to 12 hours [1]. This contrasts with lidocaine adipate and lidocaine malonate, which showed statistically significant permeation enhancement over the hydrochloride salt (α < 0.05). The finding directly informs that lidocaine maleate is not a permeation-enhancing prodrug, and its selection must be based on other physicochemical advantages rather than improved dermal delivery.

Transdermal delivery Prodrug design Skin permeability

Thermal Stability: Minimal Weight Loss up to 250 °C in Thermogravimetric Analysis

Thermogravimetric analysis (TGA) of lidocaine maleate shows only 0.15% weight loss upon heating to 250 °C, indicating negligible volatile content and high thermal stability [1]. In contrast, lidocaine hydrochloride undergoes decomposition with significant weight loss at temperatures above its melting point (~76 °C), as demonstrated by TGA studies on lidocaine hydrochloride and related eutectic systems [2].

Thermal stability Thermogravimetric analysis Solid-state characterization

Organic Solvent Solubility: Freely Soluble in Ethyl Acetate for Non-Aqueous Formulation

Lidocaine maleate is freely soluble in ethyl acetate, whereas lidocaine hydrochloride is practically insoluble in this solvent [1]. This differential solubility in a Class 3 organic solvent (ICH Q3C) enables the maleate salt to be directly incorporated into non-aqueous topical sprays, film-forming solutions, and transdermal systems that require high drug loading in volatile, skin-compatible carriers.

Organic solvent solubility Non-aqueous formulation Topical drug delivery

Evidence-Backed Application Scenarios for Lidocaine Maleate Procurement


Hot-Melt Extrusion of Lidocaine-Containing Solid Dispersions

Lidocaine maleate's elevated melting point (106.5 °C) and exceptional thermal stability (0.15% TGA weight loss up to 250 °C) make it the preferred lidocaine salt for hot-melt extrusion and melt granulation manufacturing routes [1]. Lidocaine hydrochloride, with its lower melting point (~75–79 °C) and tendency toward thermal degradation near its melt, cannot withstand the processing temperatures required for many thermoplastic polymer matrices.

Non-Aqueous Topical Spray and Transdermal Film Formulations

The freely soluble nature of lidocaine maleate in ethyl acetate—a Class 3 organic solvent acceptable for topical products—enables its direct incorporation into non-aqueous spray solutions and solvent-cast transdermal films [1]. Lidocaine hydrochloride is practically insoluble in ethyl acetate and would require large volumes of aqueous or hydroalcoholic vehicles, which prolong drying time and compromise film integrity.

Controlled-Release Implant or Depot Systems Requiring Low Water Miscibility

Lidocaine maleate's water insolubility can be exploited in biodegradable polymer implants, lipid-based depots, and oil-based injectable suspensions where slow dissolution of the drug salt provides sustained release [1][2]. The freely water-soluble lidocaine hydrochloride would dissolve too rapidly from such systems, causing burst release and shortened duration of action.

Research on Ion-Pair Transport Mechanisms in Skin Permeation

Although lidocaine maleate does not outperform lidocaine hydrochloride in skin permeation, its comparable flux and distinct ion-pair structure make it a useful comparator compound for mechanistic studies of ion-pair-mediated transdermal transport [2]. This application supports fundamental research programs investigating structure-permeation relationships among organic salt forms of local anesthetics.

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